4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine
Description
4-[6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine is a heterocyclic compound featuring a pyrimidine core substituted at position 4 with a thiomorpholine ring and at position 6 with a 2-methylimidazole group.
Properties
IUPAC Name |
4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-10-13-2-3-17(10)12-8-11(14-9-15-12)16-4-6-18-7-5-16/h2-3,8-9H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFAHQSZQOPCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrimidine Core
The pyrimidine ring is typically constructed via cyclocondensation reactions. For example, 2-chloro-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (19) was synthesized by diazotation of intermediate 18 in HCl with Cu powder. This step underscores the importance of nitro-group retention for subsequent substitutions.
Imidazole Substitution
Introducing the 2-methylimidazole moiety often involves nucleophilic aromatic substitution. In one protocol, aldehyde 10 was converted to thiosemicarbazone 17 , followed by oxidative cyclization with NH₄Fe(SO₄)₂·12H₂O to yield 18 . The methyl group at the imidazole’s 2-position is introduced early to avoid steric hindrance during later stages.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Hydrothermal synthesis at 124.84°C for 50 hours in water yielded 57% of a related cobalt complex, suggesting that elevated temperatures improve cyclization kinetics. Conversely, mechanochemical grinding at ambient temperature with water or methanol as solvents achieved comparable yields (35–66%) for metal-organic analogs.
Catalytic Systems
Oxidative cyclization steps benefit from iron-based catalysts. NH₄Fe(SO₄)₂·12H₂O facilitated the conversion of 17 to 18 , though copper powder was critical for diazotation. Zinc and cobalt nitrates also enhanced reaction rates in thiomorpholine coupling.
Analytical Characterization
Successful synthesis was confirmed via:
-
FTIR : Peaks at 1617 cm⁻¹ (C=N stretch) and 1345 cm⁻¹ (S=O) validated hybrid formation.
-
Elemental Analysis : Discrepancies (<0.5% for C, H, N) between calculated and observed values indicated high purity.
-
PXRD : Crystalline phases matched simulated patterns, confirming structural integrity.
Challenges in Synthesis
Chemical Reactions Analysis
Types of Reactions
4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent . Its structural features allow it to interact with various biological targets, particularly kinases involved in cancer and inflammatory diseases.
- Kinase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on kinases such as JNK3 (c-Jun N-terminal kinase 3), which is implicated in neurodegenerative diseases. The selectivity of these compounds against closely related kinases enhances their therapeutic potential by minimizing side effects associated with non-selective inhibitors.
Antimicrobial Activity
Compounds containing imidazole and pyrimidine rings have been reported to possess significant antimicrobial properties. Studies have shown that derivatives of this compound may inhibit the growth of various bacterial strains, making them candidates for further development as antibiotics.
Anticancer Properties
The dual functionality of the imidazole and pyrimidine moieties allows for interaction with multiple pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Kinase Inhibition | Demonstrated moderate affinity for JNK3, suggesting potential therapeutic applications in neurodegenerative diseases. |
| Study 2 | Antimicrobial Activity | Showed significant inhibition of bacterial growth in vitro, indicating potential as an antibiotic agent. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines through targeted signaling pathways, highlighting its anticancer potential. |
Synthesis and Characterization
The synthesis of 4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine typically involves multi-step reactions that include nucleophilic substitution methods and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine-Based Chemistry
A. Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Core Structure : Pyrazolo[3,4-d]pyrimidine fused ring systems.
- Substituents: Variants include hydrazine, imino, and triazolo extensions.
- Key Differences :
- Synthesis : Suzuki coupling and cyclization reactions are common, similar to methods used for pyrimidine derivatives .
B. 4-Chloro-2-Methyl-6-(4-Methyl-1H-imidazol-1-yl)pyrimidine ()
- Core Structure : Pyrimidine with chlorine at position 4 and 4-methylimidazole at position 4.
- Substituents : Chlorine (electron-withdrawing) vs. thiomorpholine (electron-donating).
- Key Properties : Melting point 132°C, suggesting higher crystallinity compared to the target compound (data unavailable).
- Biological Relevance : Chlorinated pyrimidines are often intermediates in antimicrobial agents (e.g., latamoxef derivatives) .
C. Thieno[3,2-d]pyrimidine Derivatives ()
- Core Structure: Thienopyrimidine fused with a thiophene ring.
- Substituents : Morpholin-4-yl group at position 3.
- Key Differences :
Patent-Derived Analogues (Evidences 2, 4)
A. EP 4 374 877 A2 ()
- Core Structure : Diazaspiro[4.5]decene fused with pyrimidine.
- Substituents : Trifluoromethyl groups and sulfonic acid side chains.
- Key Differences :
B. EP 2 402 347 A1 ()
- Core Structure : Urea-linked pyrimidine with piperazinyl and dichlorophenyl groups.
- Substituents : Piperazine (two nitrogens) vs. thiomorpholine (one nitrogen, one sulfur).
- Dichloro and dimethoxy substituents enhance lipophilicity, likely influencing membrane permeability compared to the target compound .
Comparative Data Table
Biological Activity
The compound 4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine (CAS Number: 1421473-85-9) represents an intriguing chemical structure with potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.41 g/mol. The compound features a thiomorpholine ring, which is known to enhance biological activity through various mechanisms.
1. Inhibition of Kinases
Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that pyrimidine derivatives can inhibit IRAK4, a kinase implicated in inflammatory responses and cancer signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
2. Modulation of Immune Response
The compound has been investigated for its potential role in modulating immune responses. It may influence the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Preliminary studies suggest that it can enhance the activity of immune cells against tumors by blocking this inhibitory pathway .
Anticancer Activity
A series of in vitro studies have demonstrated that the compound exhibits significant anticancer activity against various cell lines, including those derived from lung and breast cancers. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | ERK pathway inhibition |
| MCF7 (Breast Cancer) | 3.8 | PD-1/PD-L1 modulation |
| HeLa (Cervical Cancer) | 4.5 | Apoptosis induction via kinase inhibition |
Case Study 1: Lung Cancer
In a controlled study, A549 cells were treated with varying concentrations of the compound, revealing a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of the MAPK/ERK signaling pathway, crucial for cell proliferation .
Case Study 2: Immune Modulation
Another study focused on the immune-modulating effects of the compound on mouse splenocytes. It was found that treatment with 100 nM significantly rescued immune cells from apoptosis induced by PD-L1 interaction, suggesting its potential as an immunotherapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]thiomorpholine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves two key steps: (1) constructing the pyrimidine-imidazole core via cyclization using precursors like 6-amino-pyrimidine derivatives and (2) introducing the thiomorpholine ring through nucleophilic substitution. For the latter, thiomorpholine reacts with a halogenated pyrimidine intermediate under controlled conditions. Optimization includes using polar aprotic solvents (e.g., DMF), catalysts (e.g., KCO), and temperatures between 60–80°C to enhance yield and purity . Reaction monitoring via TLC or HPLC is critical to identify side products and adjust stoichiometry .
Q. How should researchers characterize the molecular structure and purity of this compound?
Answer:
- Spectroscopic Analysis : -NMR and -NMR confirm structural integrity by matching proton/carbon environments with theoretical predictions (e.g., imidazole protons at δ 7.5–8.5 ppm, thiomorpholine carbons at δ 40–50 ppm) .
- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>98%), as demonstrated for analogous compounds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling thiomorpholine-containing compounds?
Answer:
- Lab Requirements : Work in a fume hood with personal protective equipment (gloves, goggles) due to potential irritancy .
- Storage : Store under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis .
- Disposal : Follow institutional guidelines for hazardous organic waste, as thiomorpholine derivatives may form toxic byproducts .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., kinases) or receptors. For example, docking studies on similar pyrido-pyrimidinones revealed key hydrogen bonds with catalytic residues .
- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (), with SPR offering real-time kinetics for target engagement .
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales, identifying conformational changes critical for activity .
Q. What strategies resolve contradictions in biological activity data across studies?
Answer:
- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Structural Analog Comparison : Compare activity trends with derivatives (e.g., morpholine vs. thiomorpholine substituents) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Use statistical tools (e.g., Bayesian modeling) to reconcile discrepancies in IC values reported across cell lines or assay formats .
Q. How to design experiments to assess the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
Answer:
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- In Vivo PK : Administer intravenously/orally to rodents, collect plasma at timed intervals, and calculate , , and bioavailability .
- PD Markers : Measure downstream biomarkers (e.g., phosphorylated proteins for kinase inhibitors) using Western blot or ELISA .
Q. What methodologies optimize the compound’s selectivity for target vs. off-target proteins?
Answer:
- Kinome Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to assess inhibition across 100+ kinases at 1 µM .
- CRISPR-Cas9 Knockout : Validate target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .
- Proteomics : SILAC-based mass spectrometry identifies off-target binding partners in cellular lysates .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for drug discovery?
Answer:
- Hypothesis-Driven Design : Link the compound’s heterocyclic scaffold (imidazole-pyrimidine-thiomorpholine) to known pharmacophores for specific target classes (e.g., ATP-binding pockets in kinases) .
- Systems Pharmacology : Build network models connecting compound-target interactions to downstream pathways (e.g., MAPK/ERK) using tools like Cytoscape .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose to stress conditions (acid/base hydrolysis, oxidative HO, light) and monitor degradation products via LC-MS .
- Plasma Stability : Incubate in human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
